2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring linked to a 4-bromophenyl group and a dihydroquinazolinone scaffold substituted with a 3-methoxyphenylmethyl moiety. This structure combines electron-withdrawing (4-bromophenyl) and electron-donating (3-methoxyphenyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-32-19-6-4-5-16(13-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-9-11-18(26)12-10-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGZMCFVXBFYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Oxadiazole Ring : Known for its diverse biological properties, oxadiazole derivatives often exhibit significant pharmacological activities including anti-inflammatory and anticancer effects.
- Bromophenyl Group : The presence of bromine in the phenyl ring can enhance the lipophilicity and biological activity of the compound.
- Methoxyphenyl Group : This group may contribute to the overall activity through electronic effects.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 426.34 g/mol.
Antitumor Activity
Research indicates that compounds similar to this one, particularly those containing oxadiazole moieties, exhibit strong antitumor properties. For instance, studies have shown that 1,2,4-oxadiazole derivatives possess significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like bromine enhances the antitumor efficacy by facilitating interactions with cellular targets.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to our target compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity (IC50 values reported as low as 1.61 µg/mL) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities. Oxadiazoles have been documented to possess antibacterial and antifungal properties. For example, derivatives with similar functional groups have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Research Findings
In vitro assays revealed that oxadiazole derivatives inhibited bacterial growth significantly at concentrations ranging from 10 to 50 µg/mL . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Compounds containing oxadiazole rings have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Mechanistic Insights
The anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB pathways, which are crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the Phenyl Rings : Electron-donating or withdrawing groups can significantly alter the compound's reactivity and biological interactions.
- Sulfanyl Group : The presence of sulfur may enhance binding affinity to biological targets due to its unique electronic properties.
Summary Table of SAR Findings
| Compound Feature | Influence on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and cellular uptake |
| Methoxy Group | Enhances electron donation, improving potency |
| Oxadiazole Core | Provides intrinsic antitumor and antimicrobial activity |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the 1,2,4-oxadiazole moiety in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. Research has shown that similar structures can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt microbial cell functions could lead to the development of new antimicrobial agents.
Anticancer Properties
Compounds containing quinazoline and oxadiazole structures have been investigated for their anticancer properties. The specific arrangement of functional groups in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have reported that related compounds demonstrate cytotoxic effects on various cancer cell lines, indicating a promising avenue for further exploration .
Anti-inflammatory Effects
Research into similar compounds has revealed anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines. The structural characteristics of this compound may facilitate its use in developing anti-inflammatory drugs targeting conditions such as arthritis or other inflammatory diseases .
Analgesic Activity
The analgesic potential of oxadiazole derivatives has been documented, with mechanisms involving the modulation of pain pathways in the central nervous system. This compound's unique structure may provide a basis for developing new analgesics with improved efficacy and reduced side effects .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by the introduction of the quinazoline structure. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to elucidate molecular structures and confirm the presence of functional groups .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s architecture shares similarities with several classes of bioactive molecules:
Triazole and Oxadiazole Derivatives
- : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol features a 1,2,4-triazole core with a 4-bromophenyl group and a sulfanyl linkage.
- : 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one contains a 1,2,4-oxadiazole ring but with a 3-bromophenyl substituent. Positional isomerism (3- vs. 4-bromophenyl) may affect steric interactions and solubility, as para-substituted bromophenyl groups often enhance planarity and π-stacking .
Methoxyphenyl-Substituted Compounds
- : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one demonstrates that methoxyphenyl groups can enhance bioavailability due to improved lipophilicity. The target compound’s 3-methoxyphenylmethyl group may similarly modulate membrane permeability .
Dihydroquinazolinone Derivatives
- : A triazinoindole-dihydroquinazolinone hybrid highlights the dihydroquinazolinone scaffold’s role in intercalation with biological targets, such as enzymes or DNA. This scaffold in the target compound could confer rigidity and hydrogen-bonding capabilities .
Bioactivity Comparisons
Cytotoxicity and Antimicrobial Activity
- : 1,3-Oxazole derivatives with 4-bromophenylsulfonylphenyl substituents exhibit cytotoxicity against Daphnia magna. The target compound’s bromophenyl and oxadiazole motifs may similarly interact with cellular targets, though its dihydroquinazolinone core could alter specificity .
- : Triazolone derivatives with methoxyphenyl groups show antimicrobial and analgesic activities. The target compound’s methoxy group may enhance such bioactivities, though empirical validation is needed .
Computational and Structural Insights
- : Density functional theory (DFT) methods could predict the electronic structure of the target compound, comparing it to analogs to assess reactivity or stability. For example, the oxadiazole ring’s electron deficiency might enhance electrophilic interactions in biological systems .
- : SHELX software, widely used for crystallographic refinement, could resolve the target compound’s 3D structure, aiding in docking studies or structure-activity relationship (SAR) analyses .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis should prioritize:
- Intermediate selection : Use brominated intermediates (e.g., 4-(bromomethyl)phenyl-1,2,4-oxadiazole derivatives) to introduce the 4-bromophenyl group efficiently .
- Reaction conditions : Optimize coupling reactions (e.g., nucleophilic substitution for sulfanyl group introduction) under anhydrous conditions to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using ethanol) to achieve >95% purity, as validated by melting point consistency (e.g., mp 61–63°C for intermediates) .
- Analytical validation : Confirm structural integrity via H/C NMR and HPLC-MS .
Basic: How can researchers confirm the compound’s stability under varying experimental conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Photostability : Expose the compound to UV light (254–365 nm) and monitor degradation via HPLC, referencing similar oxadiazole derivatives that show sensitivity to prolonged UV exposure .
- Hydrolytic stability : Test in buffered solutions (pH 2–12) at 37°C for 24–72 hours, with LC-MS to detect hydrolysis products (e.g., sulfhydryl or quinazolinone fragments) .
Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?
Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate theoretical NMR/IR spectra using software like Gaussian. Compare with experimental data to assign ambiguous peaks (e.g., distinguishing oxadiazole vs. triazole ring vibrations) .
- X-ray crystallography : Resolve steric clashes or tautomerism by co-crystallizing the compound with heavy atoms (e.g., bromine) to obtain high-resolution structural data .
- Dynamic NMR : Use variable-temperature H NMR to study conformational flexibility in the 3,4-dihydroquinazolinone ring .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the 1,2,4-oxadiazole moiety?
Answer:
- Analog synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the oxadiazole ring with triazole or isoxazole derivatives and compare potency in enzyme inhibition assays .
- Molecular docking : Map interactions between the oxadiazole group and target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data from related compounds .
Advanced: How should researchers evaluate the environmental fate and ecotoxicological risks of this compound?
Answer:
- Abiotic degradation : Perform hydrolysis studies under simulated environmental conditions (pH 7–9, 25°C) to identify persistent metabolites .
- Biotic transformation : Incubate with soil microbiota or liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-HRMS .
- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC50/LC50) and compare with regulatory thresholds .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Spectroscopy : H/C NMR (DMSO- or CDCl3) to confirm substituent integration and coupling patterns .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]) and fragment patterns .
Advanced: How can researchers design a robust experimental framework to study this compound’s pharmacological activity?
Answer:
- In vitro assays : Use split-plot designs to test dose-response relationships across multiple cell lines (e.g., cancer vs. normal) while controlling for batch effects .
- Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups to validate assay sensitivity .
- Data normalization : Apply Z-score or % inhibition metrics to minimize inter-experimental variability .
Advanced: What methodologies address challenges in scaling up the synthesis of this compound?
Answer:
- Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., oxadiazole cyclization) to improve yield and safety .
- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Basic: How should researchers handle discrepancies in biological assay reproducibility for this compound?
Answer:
- Reagent validation : Certify batch-to-batch consistency of enzymes/cofactors using SDS-PAGE and activity assays .
- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests to identify outliers .
- Blinding : Implement double-blinded protocols for data collection and analysis to reduce bias .
Advanced: What interdisciplinary approaches are recommended to explore this compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
